4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine
Overview
Description
The compound contains a morpholine ring, which is a common feature in many pharmaceuticals, and a tetramethyl-1,3,2-dioxaborolane group, which is often used in organic synthesis . The trifluoromethyl group can enhance the chemical and metabolic stability of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the morpholine ring and the tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the tetramethyl-1,3,2-dioxaborolane group can participate in borylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the tetramethyl-1,3,2-dioxaborolane group has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization
- Compounds similar to 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine have been synthesized and characterized for their structural and chemical properties. For instance, derivatives of Morpholine Green have been studied for their absorption spectra, indicating the role of substituents on electronic properties and potential applications in dye and pigment industries (Hepworth, Sawyer, & Hallas, 1993).
Biological Activity
- The antimicrobial and modulating activity of morpholine derivatives has been explored, with certain compounds showing significant activity against multidrug-resistant strains of bacteria and fungi. This suggests the potential for developing new antimicrobial agents from morpholine-based compounds (Oliveira et al., 2015).
Chemical Reactions and Mechanisms
- Studies on morpholine derivatives also include investigations into chemical reactions and mechanisms, such as the synthesis of adducts of (Amino)(aryl)carbene with phosphorus pentafluoride, highlighting the compound's role in novel synthetic pathways and the formation of complex chemical structures (Guzyr et al., 2013).
Potential in Drug Development
- The structural optimization and development of morpholine acetal compounds as neurokinin-1 receptor antagonists underscore the therapeutic applications of morpholine derivatives in treating conditions related to Substance P actions, such as peripheral pain and various psychiatric disorders (Hale et al., 1998).
Material Science and Engineering
- Morpholine compounds have been utilized in the synthesis of ionic liquids, which are known for their unique properties like low toxicity and biodegradability, indicating their potential use in green chemistry and environmental applications (Pernak et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BF3NO3/c1-15(2)16(3,4)25-18(24-15)13-11-12(17(19,20)21)5-6-14(13)22-7-9-23-10-8-22/h5-6,11H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPWVOFEKZVCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640287 | |
Record name | 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-77-0 | |
Record name | 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906352-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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